molecular formula C20H22Cl2O3 B14467294 Ethyl (+-)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate CAS No. 71549-03-6

Ethyl (+-)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate

Cat. No.: B14467294
CAS No.: 71549-03-6
M. Wt: 381.3 g/mol
InChI Key: CXFXLTRJNHIWND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated phenyl group and an ester functional group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate typically involves the reaction of 3-chloro-4-((4-chlorophenyl)methyl)phenol with ethyl 2-bromo-2-methylbutanoate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent recycling, can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate undergoes various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids under strong oxidative conditions.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release active metabolites that exert biological effects. The chlorinated phenyl group may also interact with hydrophobic pockets in proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(4-chlorophenoxy)-2-methylbutanoate
  • Ethyl 2-(3-chlorophenoxy)-2-methylbutanoate
  • Ethyl 2-(4-chlorobenzyl)-2-methylbutanoate

Uniqueness

Ethyl (±)-2-(3-chloro-4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoate is unique due to the presence of both 3-chloro and 4-((4-chlorophenyl)methyl) substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

71549-03-6

Molecular Formula

C20H22Cl2O3

Molecular Weight

381.3 g/mol

IUPAC Name

ethyl 2-[3-chloro-4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate

InChI

InChI=1S/C20H22Cl2O3/c1-4-20(3,19(23)24-5-2)25-17-11-8-15(18(22)13-17)12-14-6-9-16(21)10-7-14/h6-11,13H,4-5,12H2,1-3H3

InChI Key

CXFXLTRJNHIWND-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(=O)OCC)OC1=CC(=C(C=C1)CC2=CC=C(C=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.